REACTION_SMILES
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[C:31](#[N:32])[CH3:33].[CH2:25]([O:26][C:27](=[O:28])[CH3:29])[CH3:30].[Cl:15][N:16]1[C:17](=[O:18])[CH2:19][CH2:20][C:21]1=[O:22].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:11]([F:12])([F:13])[F:14])[c:7]([NH2:8])[cH:9][cH:10]1.[Na+:24].[OH-:23]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:11]([F:12])([F:13])[F:14])[c:7]([NH2:8])[c:9]([Cl:15])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc([N+](=O)[O-])cc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Nc1c(Cl)cc([N+](=O)[O-])cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |